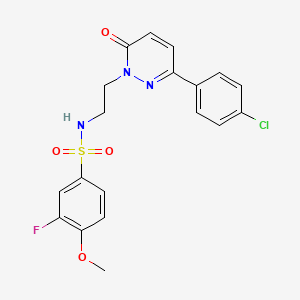

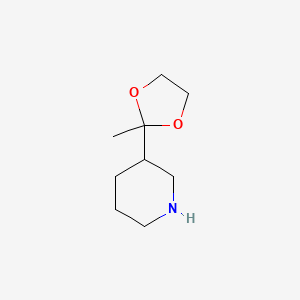

![molecular formula C21H20O7 B2952657 Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 858763-71-0](/img/structure/B2952657.png)

Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is C11H14O4 . Its molecular weight is 210.23 . The InChI code is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 116 °C/0.2 mmHg , a flash point of 118 °C , and a specific gravity of 1.15 . Its refractive index is 1.52 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate and its derivatives have been extensively researched for their synthesis methodologies and potential antimicrobial activities. Studies have demonstrated innovative synthesis routes leading to the creation of thiazole-substituted coumarins, highlighting their significant antimicrobial potential against a range of bacterial and fungal pathogens. For example, the interaction with various reagents has led to the formation of compounds with promising activities against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing their broad-spectrum antimicrobial efficacy (Wardkhan, Youssef, Hamed, & Ouf, 2008); (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Catalysis and Chemical Transformations

Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate serves as a precursor in complex chemical transformations, including catalyzed domino reactions for synthesizing highly substituted compounds. For instance, L-proline-catalyzed three-component reactions involving this compound have facilitated the creation of thieno[3,2-c]thiopyran derivatives, highlighting the compound's versatility in synthetic organic chemistry and its role in generating compounds with potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).

Antioxidant Properties

The exploration of ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate derivatives has also extended into the identification of antioxidant properties, particularly in compounds derived from natural sources. For instance, studies on substituted aryl meroterpenoids have revealed significant antioxidant activities, proposing these compounds as potential leads for pharmaceutical and food industry applications. This indicates the compound's utility in contributing to the development of natural antioxidant agents (Chakraborty, Joseph, Joy, & Raola, 2016).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 . This indicates that the compound may be harmful if swallowed and that protective gloves/eye protection/face protection should be used. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-25-19(22)12-26-14-9-10-15-18(11-14)27-13(2)21(20(15)23)28-17-8-6-5-7-16(17)24-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCXDWSIIWFQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)

![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)

![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)